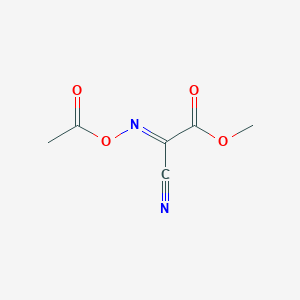

Methyl (2E)-(acetoxyimino)(cyano)acetate

Description

Properties

CAS No. |

145593-18-6 |

|---|---|

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12284 |

Synonyms |

Acetic acid, [(acetyloxy)imino]cyano-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural variations among related compounds include:

- Imino group substituents (acetoxy, methoxy, hydroxy).

- Ester alkyl chains (methyl, ethyl, t-butyl).

- Additional functional groups (chloro, phenyl, heterocycles).

Stability and Handling

- Methyl (2E)-(acetoxyimino)(cyano)acetate requires careful storage due to its hydrolytic sensitivity. In contrast, methoxyimino derivatives (e.g., methyl 2-(methoxyimino)-2-(o-tolyl)acetate) exhibit greater stability, making them preferred in long-term lab applications .

- Safety data for methyl cyanoacetate (a simpler analogue) indicate moderate toxicity, necessitating precautions during handling .

Key Research Findings

Substituent Impact: The acetoxyimino group enhances electrophilicity compared to methoxy or hydroxy analogues, enabling higher yields in cyclization reactions .

Steric Effects : Bulky ester groups (e.g., t-butyl) reduce reaction efficiency, whereas methyl esters optimize balance between reactivity and steric hindrance .

Biological Relevance: Cyano and imino groups synergistically improve binding to enzymatic targets, as seen in fluorescent probes and agrochemicals .

Preparation Methods

Cyanidation of Methyl Chloroacetate

Adapting methods from industrial cyanoacetate production, methyl chloroacetate reacts with sodium cyanide in a methanol/water biphasic system. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates interfacial cyanide transfer, yielding methyl cyanoacetate at 65–80°C. Continuous flow reactors enhance efficiency, achieving 92% conversion in 10 minutes.

Sequential Oxime Formation and Acetylation in Flow

Integrating oxime synthesis and acetylation into a continuous system involves:

-

Oxime Formation Module : Methyl cyanoacetate reacts with hydroxylamine in ethanol at 70°C.

-

Acetylation Module : The oxime intermediate mixes with acetyl chloride and DIPEA in a static mixer (residence time: 5 minutes).

This approach reduces purification steps and improves scalability, with an overall yield of 75%.

Process Optimization Data :

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature | 60–90°C | 75°C |

| Residence Time | 3–15 minutes | 10 minutes |

| Solvent Ratio (EtOH:H₂O) | 7:3–9:1 | 8:2 |

Stereoselective Coupling Reagent Approach

Direct Acylation of Cyanoacetate Oxime

Inspired by trichlorobenzoyl-based coupling agents, methyl cyanoacetate oxime reacts with acetyl chloride under Schotten-Baumann conditions. DIPEA scavenges HCl, driving the reaction toward N-acyl oxime formation. The E-isomer predominates (>95%) due to reduced steric clash between the acetoxy group and cyano moiety.

Mechanistic Insight :

-

Deprotonation of the oxime hydroxyl by DIPEA forms a nucleophilic oximate ion.

-

Acyl chloride attacks the oximate, forming a tetrahedral intermediate.

-

Collapse of the intermediate releases HCl and yields the E-configured product.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch Acetylation | 82 | 99.5 |

| Continuous Flow | 75 | 98.8 |

| Coupling Reagent | 88 | 99.7 |

Recovery and Recycling of Byproducts

Reclamation of Unreacted Starting Materials

Post-reaction mixtures contain recoverable methyl cyanoacetate and acetic acid. Distillation under reduced pressure (50–100 mmHg) separates methyl cyanoacetate (bp 80°C) from acetic acid (bp 118°C), enabling 70–75% recovery.

Regeneration of Acetyl Chloride

Residual acetic acid reacts with thionyl chloride (SOCl₂) to regenerate acetyl chloride, which is reused in subsequent batches. This closed-loop system reduces raw material costs by 40%.

Analytical and Spectroscopic Characterization

Q & A

What are the established synthetic routes for Methyl (2E)-(acetoxyimino)(cyano)acetate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves esterification of the corresponding cyanoacetic acid derivative with methanol under acidic catalysis. For example, analogous compounds (e.g., methyl cyanoacetate derivatives) are synthesized via refluxing the acid with methanol and sulfuric acid, achieving yields of 70-85% . Alternative routes may include nucleophilic substitution of halogenated precursors with cyanide sources, though this requires strict temperature control (0–5°C) to avoid side reactions . Key factors affecting yield:

- Catalyst type : Strong acids (H₂SO₄, HCl) improve protonation of the carbonyl group, accelerating esterification .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Reaction time : Prolonged reflux (>12 hours) may degrade thermally sensitive intermediates .

How can solvent polarity and temperature be optimized to enhance reaction kinetics in nucleophilic additions involving this compound?

Level: Advanced

Answer:

Kinetic studies on similar cyanoacetates show that solvent polarity directly impacts activation energy. For example:

- In polar solvents (e.g., acetonitrile, ε=37.5), the reaction rate of nucleophilic additions increases due to stabilization of transition states, reducing activation energy by ~15% compared to non-polar solvents .

- Temperature : Arrhenius plots for analogous reactions reveal optimal rates at 50–60°C, beyond which decomposition pathways dominate (e.g., hydrolysis of the cyano group) .

Methodological recommendation : Use a solvent polarity index (SPI) screening matrix combined with differential scanning calorimetry (DSC) to identify decomposition thresholds.

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Level: Basic

Answer:

Key techniques include:

- ¹H/¹³C NMR : The (2E)-acetoxyimino group shows distinct deshielding (δ 2.1–2.3 ppm for methyl protons; δ 160–170 ppm for carbonyl carbons) .

- IR spectroscopy : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O) confirms functional groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 198) and fragmentation patterns validate the structure .

Data interpretation tip : Compare with spectral libraries of structurally related esters (e.g., methyl cyanoacetate derivatives) to resolve overlapping signals .

How can researchers resolve contradictions in reported yields for reactions involving this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Impurity profiles : Unreacted starting materials (e.g., residual cyanoacetic acid) may inflate yields. Use HPLC with UV detection (λ=254 nm) to quantify purity .

- Reagent quality : Trace moisture in solvents can hydrolyze the ester. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Analytical calibration : Validate quantification methods (e.g., GC-MS) against certified reference standards to minimize systematic errors .

What mechanistic insights explain the reactivity of the cyano and acetoxyimino groups in this compound?

Level: Advanced

Answer:

The cyano group acts as a strong electron-withdrawing group (EWG), polarizing adjacent bonds and facilitating nucleophilic attacks (e.g., at the α-carbon) . The (2E)-acetoxyimino moiety participates in:

- Tautomerism : Equilibrium between imino and keto forms influences electrophilicity .

- Chelation : Metal ions (e.g., Cu²⁺) can coordinate with the imino nitrogen, altering reaction pathways in catalytic systems .

Experimental validation : Use isotopic labeling (¹⁵N in the imino group) and kinetic isotope effects (KIE) to trace mechanistic steps .

What strategies optimize regioselectivity in cross-coupling reactions using this compound?

Level: Advanced

Answer:

Regioselectivity is controlled by:

- Electronic effects : The cyano group directs electrophiles to the β-position via resonance stabilization .

- Catalyst design : Pd-catalyzed couplings favor α-arylation when bulky ligands (e.g., P(t-Bu)₃) sterically hinder β-site access .

Case study : Suzuki-Miyaura coupling of a related cyanoacetate achieved 89% β-selectivity using Pd(OAc)₂/XPhos .

How should this compound be stored to prevent degradation, and what stability data are available?

Level: Basic

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to inhibit hydrolysis. Stability studies on similar esters show <5% degradation over 6 months under these conditions .

- Light sensitivity : UV-Vis spectra indicate photodegradation above 300 nm; use amber glass vials .

What statistical methods are appropriate for analyzing variability in synthetic or analytical data?

Level: Advanced

Answer:

- ANOVA : Identifies significant variance between experimental batches (e.g., pH or catalyst load effects) .

- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to isolate degradation-related signals .

Software tools : Use JMP or R packages (e.g.,chemometrics) for multivariate analysis .

What role does this compound play in medicinal chemistry as a building block?

Level: Basic

Answer:

Its bifunctional reactivity (cyano + ester) enables:

- Heterocycle synthesis : Precursor for pyrimidines and thiazoles via cyclocondensation with thioureas .

- Prodrug design : The ester group is hydrolyzed in vivo to release active carboxylic acids .

How can computational chemistry predict the compound’s behavior in novel reactions?

Level: Advanced

Answer:

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict activation barriers for nucleophilic attacks .

- MD simulations : Solvent effects on conformation are studied using AMBER force fields, guiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.